![molecular formula C11H14BClN2O4 B13990789 2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine](/img/structure/B13990789.png)
2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a chloro group, a nitro group, and a boron-containing dioxaborinan ring, making it an interesting subject for research in organic synthesis, drug discovery, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitroaniline with 5,5-dimethyl-1,3,2-dioxaborinane under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.
化学反应分析
Types of Reactions
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The boron-containing dioxaborinan ring can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, oxidizing agents such as potassium permanganate or chromium trioxide, and catalysts like palladium or nickel complexes. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-aminoaniline, while substitution of the chloro group can produce various derivatives with different functional groups.
科学研究应用
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline has a wide range of applications in scientific research, including:
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of complex organic molecules.
Drug Discovery: The compound’s potential biological activity is of interest in the development of new pharmaceuticals.
Material Science: Its boron-containing ring structure can be utilized in the design of novel materials with specific properties, such as improved thermal stability or electronic conductivity.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction efficiency and selectivity.
作用机制
The mechanism of action of 2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The boron-containing ring can also participate in unique chemical interactions, influencing the compound’s reactivity and stability.
相似化合物的比较
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline can be compared with similar compounds, such as:
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol: This compound shares a similar boron-containing ring structure but lacks the nitro group, resulting in different chemical properties and applications.
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)pyridine:
3-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: This compound features a pyridine ring instead of an aniline ring, leading to different chemical behavior and applications.
These comparisons highlight the uniqueness of 2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline and its potential for diverse scientific research applications.
属性
分子式 |
C11H14BClN2O4 |
|---|---|
分子量 |
284.50 g/mol |
IUPAC 名称 |
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline |
InChI |
InChI=1S/C11H14BClN2O4/c1-11(2)5-18-12(19-6-11)7-3-8(13)10(14)9(4-7)15(16)17/h3-4H,5-6,14H2,1-2H3 |
InChI 键 |
HHUSNUWIIABUMY-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C(=C2)Cl)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


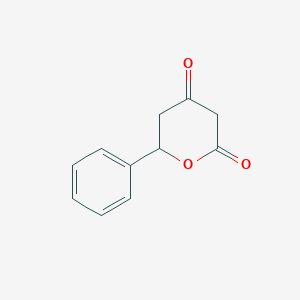
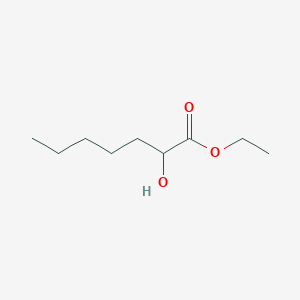
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
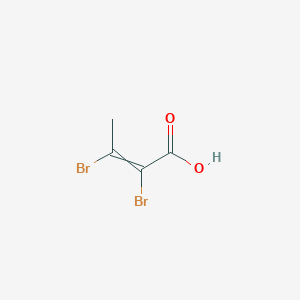
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B13990730.png)

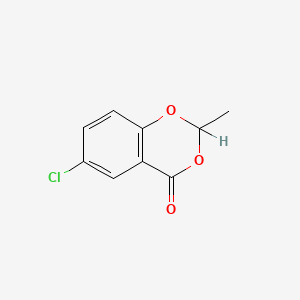
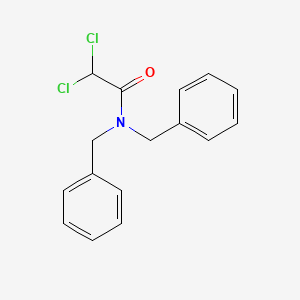
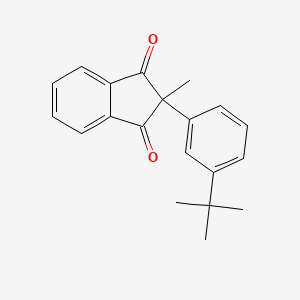
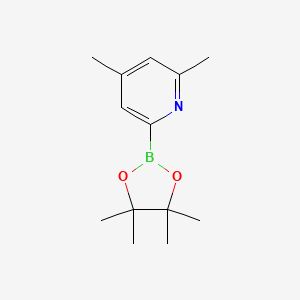
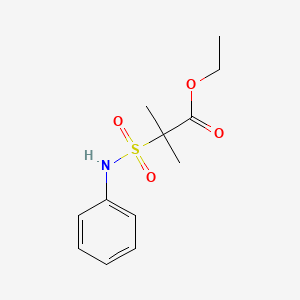
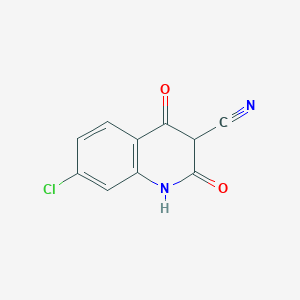
![1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13990778.png)
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
